1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are crucial for obtaining a good yield of the desired product.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques and equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-2,3-dihydro-1H-indole-3-carbaldehyde
- 1-Butyl-2,3-dihydro-1H-indole-4-carbaldehyde
- 1-Butyl-2,3-dihydro-1H-indole-6-carbaldehyde
Uniqueness
1-Butyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the carbaldehyde group can affect the compound’s interaction with molecular targets, leading to distinct biological effects .
Properties
CAS No. |
313479-66-2 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-butyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-2-3-7-14-8-6-12-9-11(10-15)4-5-13(12)14/h4-5,9-10H,2-3,6-8H2,1H3 |
InChI Key |
VWFUZSFVSZMSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
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